Welcome to the BenchChem Online Store!
molecular formula C14H12O B177177 4-Hydroxystilbene CAS No. 3839-46-1

4-Hydroxystilbene

Cat. No. B177177
M. Wt: 196.24 g/mol
InChI Key: QVLMUEOXQBUPAH-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05621071

Procedure details

A portion (244.24 grams, 2.0 moles) of 4-hydroxybenzaldehyde, phenylacetic acid (272.30 grams, 2.0 moles) and piperidine (51.6 milliliters) are added to a reactor equipped with a reflux condenser and stirred under a nitrogen atmosphere. Heating commences and after 12 minutes and at 93° C., a solution forms. After a total of 27 minutes, the reaction temperature reaches 150° C. and is held therein. After 2 hours at the 150° C. temperature, a solution of sodium carbonate (40.0 grams) in deionized water (800 milliliters) is added to the reactor over a 3 minute period while stirring and heating are maintained. After 10 minutes of mixing with heating, stirring ceases and the aqueous layer is decanted from the reactor. The solid product remaining in the reactor is recovered and dissolved in a solution of sodium hydroxide (100.0 grams) in deionized water (2400 milliliters) which has been heated to 90° C. The resultant solution is held for 16 hours at 4° C. and the resultant crystalline precipitate which forms is recovered by filtration. The crystals are suspended in deionized water (1600 milliliters) which is stirred and then acidified to a pH of one by addition of aqueous concentrated hydrochloric acid. The resultant crystalline product is recovered by filtration, then washed on the filter with deionized water (two 250 milliliter portions). The product recovered on the filter is dried at 80° C. under a vacuum of 2 mm Hg to a constant weight of 87.1 grams of white crystalline powder. Fourier transform infrared spectrophotometric analysis of a potassium chloride pellet of the product reveals the presence of the expected hydroxyl group O--H stretching absorbance centered at 3416 cm-1 (broad), the ethylene C--H out-of-plane deformation at 965 cm-1, the C--H out-of-plane vibration at 819 cm-1 for the para substituted aromatic ring and the C--H out-of-plane vibration at 746 and 686 cm-1 for the monosubstituted aromatic ring. High pressure liquid chromatographic analysis of the 4-hydroxystilbene product using a uv detector set at 254 nm reveals a single sharp peak. Proton magnetic resonance spectroscopy further confirms the product structure.
Quantity
244.24 g
Type
reactant
Reaction Step One
Quantity
272.3 g
Type
reactant
Reaction Step One
Quantity
51.6 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[C:10]1([CH2:16]C(O)=O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.N1CCCCC1.C(=O)([O-])[O-].[Na+].[Na+]>O>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH:16][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:4][CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
244.24 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
272.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)O
Name
Quantity
51.6 mL
Type
reactant
Smiles
N1CCCCC1
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
at 93° C.
CUSTOM
Type
CUSTOM
Details
After a total of 27 minutes
Duration
27 min
CUSTOM
Type
CUSTOM
Details
reaches 150° C.
WAIT
Type
WAIT
Details
After 2 hours at the 150° C. temperature
Duration
2 h
STIRRING
Type
STIRRING
Details
while stirring
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
are maintained
ADDITION
Type
ADDITION
Details
After 10 minutes of mixing
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
with heating
STIRRING
Type
STIRRING
Details
stirring ceases
CUSTOM
Type
CUSTOM
Details
the aqueous layer is decanted from the reactor
CUSTOM
Type
CUSTOM
Details
is recovered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in a solution of sodium hydroxide (100.0 grams) in deionized water (2400 milliliters) which
WAIT
Type
WAIT
Details
The resultant solution is held for 16 hours at 4° C.
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the resultant crystalline precipitate which forms is recovered by filtration
STIRRING
Type
STIRRING
Details
is stirred
ADDITION
Type
ADDITION
Details
acidified to a pH of one by addition of aqueous concentrated hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The resultant crystalline product is recovered by filtration
WASH
Type
WASH
Details
washed on the
FILTRATION
Type
FILTRATION
Details
filter with deionized water (two 250 milliliter portions)
CUSTOM
Type
CUSTOM
Details
The product recovered on the filter
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried at 80° C. under a vacuum of 2 mm Hg to a constant weight of 87.1 grams of white crystalline powder

Outcomes

Product
Details
Reaction Time
12 min
Name
Type
Smiles
OC1=CC=C(C=C1)C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05621071

Procedure details

A portion (244.24 grams, 2.0 moles) of 4-hydroxybenzaldehyde, phenylacetic acid (272.30 grams, 2.0 moles) and piperidine (51.6 milliliters) are added to a reactor equipped with a reflux condenser and stirred under a nitrogen atmosphere. Heating commences and after 12 minutes and at 93° C., a solution forms. After a total of 27 minutes, the reaction temperature reaches 150° C. and is held therein. After 2 hours at the 150° C. temperature, a solution of sodium carbonate (40.0 grams) in deionized water (800 milliliters) is added to the reactor over a 3 minute period while stirring and heating are maintained. After 10 minutes of mixing with heating, stirring ceases and the aqueous layer is decanted from the reactor. The solid product remaining in the reactor is recovered and dissolved in a solution of sodium hydroxide (100.0 grams) in deionized water (2400 milliliters) which has been heated to 90° C. The resultant solution is held for 16 hours at 4° C. and the resultant crystalline precipitate which forms is recovered by filtration. The crystals are suspended in deionized water (1600 milliliters) which is stirred and then acidified to a pH of one by addition of aqueous concentrated hydrochloric acid. The resultant crystalline product is recovered by filtration, then washed on the filter with deionized water (two 250 milliliter portions). The product recovered on the filter is dried at 80° C. under a vacuum of 2 mm Hg to a constant weight of 87.1 grams of white crystalline powder. Fourier transform infrared spectrophotometric analysis of a potassium chloride pellet of the product reveals the presence of the expected hydroxyl group O--H stretching absorbance centered at 3416 cm-1 (broad), the ethylene C--H out-of-plane deformation at 965 cm-1, the C--H out-of-plane vibration at 819 cm-1 for the para substituted aromatic ring and the C--H out-of-plane vibration at 746 and 686 cm-1 for the monosubstituted aromatic ring. High pressure liquid chromatographic analysis of the 4-hydroxystilbene product using a uv detector set at 254 nm reveals a single sharp peak. Proton magnetic resonance spectroscopy further confirms the product structure.
Quantity
244.24 g
Type
reactant
Reaction Step One
Quantity
272.3 g
Type
reactant
Reaction Step One
Quantity
51.6 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[C:10]1([CH2:16]C(O)=O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.N1CCCCC1.C(=O)([O-])[O-].[Na+].[Na+]>O>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH:16][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:4][CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
244.24 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
272.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)O
Name
Quantity
51.6 mL
Type
reactant
Smiles
N1CCCCC1
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
at 93° C.
CUSTOM
Type
CUSTOM
Details
After a total of 27 minutes
Duration
27 min
CUSTOM
Type
CUSTOM
Details
reaches 150° C.
WAIT
Type
WAIT
Details
After 2 hours at the 150° C. temperature
Duration
2 h
STIRRING
Type
STIRRING
Details
while stirring
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
are maintained
ADDITION
Type
ADDITION
Details
After 10 minutes of mixing
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
with heating
STIRRING
Type
STIRRING
Details
stirring ceases
CUSTOM
Type
CUSTOM
Details
the aqueous layer is decanted from the reactor
CUSTOM
Type
CUSTOM
Details
is recovered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in a solution of sodium hydroxide (100.0 grams) in deionized water (2400 milliliters) which
WAIT
Type
WAIT
Details
The resultant solution is held for 16 hours at 4° C.
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the resultant crystalline precipitate which forms is recovered by filtration
STIRRING
Type
STIRRING
Details
is stirred
ADDITION
Type
ADDITION
Details
acidified to a pH of one by addition of aqueous concentrated hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The resultant crystalline product is recovered by filtration
WASH
Type
WASH
Details
washed on the
FILTRATION
Type
FILTRATION
Details
filter with deionized water (two 250 milliliter portions)
CUSTOM
Type
CUSTOM
Details
The product recovered on the filter
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried at 80° C. under a vacuum of 2 mm Hg to a constant weight of 87.1 grams of white crystalline powder

Outcomes

Product
Details
Reaction Time
12 min
Name
Type
Smiles
OC1=CC=C(C=C1)C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.